3-(2,4-dinitrophenyl)propanoic Acid
Overview
Description
3-(2,4-dinitrophenyl)propanoic Acid is a useful research compound. Its molecular formula is C9H8N2O6 and its molecular weight is 240.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Micellar Liquid Chromatography : Aliphatic carboxylic acids, including propanoic acid, have been used as modifiers in micellar liquid chromatography for the separation of 2,4-dinitrophenyl derivatives of amino acids, enhancing overall resolution and separation efficiency (Boichenko et al., 2007).
Study of Steroidal Ketones : The cleavage of 2,4-dinitrophenylhydrazones, including applications to steroidal ketones, has been a subject of study, highlighting the importance of 2,4-dinitrophenyl derivatives in sterol chemistry (Demaecker & Martin, 1954).
Fluorescence Quenching and Toxicity Analysis : The fluorescence quenching properties of various dinitrophenols, including 3-(2,4-dinitrophenyl)propanoic Acid, have been analyzed to understand their mechanism of toxicity. These compounds are noted for their potential hazardous effects, including carcinogenicity (Dumitraş Huţanu & Pintilie, 2013).
Optical Resolution of Amino Acids : The optical resolution of N-(2,4-dinitrophenyl)-amino acids has been successfully achieved using specific chromatographic techniques, demonstrating the utility of these compounds in stereochemical analysis (Allenmark & Andersson, 1986).
Nonlinear Optical Applications : The growth and properties of large methyl-(2,4-dinitrophenyl)-aminopropanoate crystals have been studied for their application in nonlinear optics, highlighting the potential of these compounds in the development of optical devices (Zhang, Batra, & Lal, 1994).
High-Performance Liquid Chromatographic Separation : The use of quinine-derived chiral anion-exchanger stationary phases for the separation of N-protected beta-amino acids, including those derived from this compound, has been demonstrated, showcasing advancements in chromatographic techniques (Péter, 2002).
Antigenic Determining Residues in Nucleosides and tRNA : Research on introducing antigenic determining 2,4-dinitrophenyl residues into various nucleosides and tRNA from E. coli has been conducted, offering insights into biochemical modifications and interactions (Seela, Hansske, Watanabe, & Cramer, 1977).
Mechanism of Action
Target of Action
Similar compounds with a dinitrophenyl group have been known to interact with various enzymes and proteins, affecting their function
Mode of Action
Compounds with a dinitrophenyl group often act as electrophiles, reacting with nucleophilic amino acid residues in proteins, potentially altering their function . This could lead to changes in cellular processes, depending on the specific targets affected.
Properties
IUPAC Name |
3-(2,4-dinitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c12-9(13)4-2-6-1-3-7(10(14)15)5-8(6)11(16)17/h1,3,5H,2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGXPGVYYHJEBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372813 | |
Record name | 3-(2,4-dinitrophenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90417-95-1 | |
Record name | 3-(2,4-dinitrophenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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